4-Methylcyclohexane-1-carboximidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
4-methylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C8H16N2/c1-6-2-4-7(5-3-6)8(9)10/h6-7H,2-5H2,1H3,(H3,9,10) |
InChI Key |
DEUFKOMGONIRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=N)N |
Origin of Product |
United States |
Chemical Reactivity and Transformative Potential of 4 Methylcyclohexane 1 Carboximidamide
Reactivity of the Carboximidamide Moiety
The carboximidamide group, also known as an amidine, is a highly versatile functional group characterized by a carbon atom double-bonded to one nitrogen atom and single-bonded to another. This arrangement confers a unique combination of nucleophilic and basic properties, making it a focal point for a variety of chemical transformations.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of the carboximidamide moiety is dominated by its nucleophilic character, which arises from the lone pairs of electrons on the nitrogen atoms. The imino nitrogen (double-bonded) is generally less basic but can act as a nucleophile, while the amino nitrogen (single-bonded) is more basic and a potent nucleophilic center. youtube.com
The carbon atom of the C=N double bond, however, exhibits electrophilic character. This duality allows the carboximidamide group to react with both electrophiles and nucleophiles, although its nucleophilic nature is more pronounced.
Table 1: Predicted Nucleophilic and Electrophilic Centers of 4-Methylcyclohexane-1-carboximidamide
| Atom/Group | Character | Rationale |
| Amino Nitrogen (-NH₂) | Strong Nucleophile | High electron density due to lone pair, readily donates electrons. |
| Imino Nitrogen (=NH) | Moderate Nucleophile | Lone pair is in an sp² hybrid orbital, less available for donation compared to the amino nitrogen. |
| Carboximidamide Carbon | Electrophile | Electron-deficient due to the electronegativity of the adjacent nitrogen atoms. |
Protonation and Deprotonation Equilibria in Organic Media
The nitrogen atoms of the carboximidamide group are basic and can be protonated by acids. The resulting cation is resonance-stabilized, which contributes to the relatively high basicity of amidines compared to simple amines. The specific pKa of the conjugate acid will depend on the solvent and the stereochemistry of the 4-methylcyclohexane ring. In organic media, the equilibrium between the neutral and protonated forms can be readily controlled by the addition of an appropriate acid or base. Deprotonation of the amino group can also occur in the presence of a very strong base to form a highly reactive amidinate anion.
Condensation Reactions with Carbonyl Compounds
Carboximidamides readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. latech.edufiveable.me The nucleophilic amino group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration results in the formation of a new C-N double bond, yielding N-substituted imidoyl derivatives. These reactions are often catalyzed by acids or bases. fiveable.me
Table 2: Representative Condensation Reactions of this compound
| Reactant | Product Type | General Reaction Scheme |
| Aldehyde (R-CHO) | N-Alkylidene-4-methylcyclohexane-1-carboximidamide | C₇H₁₃-C(=NH)NH₂ + R-CHO → C₇H₁₃-C(=NH)N=CHR + H₂O |
| Ketone (R₂C=O) | N-Alkylidene-4-methylcyclohexane-1-carboximidamide | C₇H₁₃-C(=NH)NH₂ + R₂C=O → C₇H₁₃-C(=NH)N=CR₂ + H₂O |
Acylation and Alkylation Reactions at Nitrogen Centers
The nitrogen atoms of the carboximidamide group are susceptible to acylation and alkylation reactions. libretexts.org Acylation, typically carried out with acyl chlorides or anhydrides, can occur at either the amino or imino nitrogen, with the site of acylation often depending on the reaction conditions and the steric bulk of the acylating agent. Alkylation, using alkyl halides or other alkylating agents, also proceeds at the nitrogen centers. libretexts.org The amino nitrogen is generally the more reactive site for both acylation and alkylation due to its greater nucleophilicity. Polyalkylation can be a potential side reaction if not carefully controlled. youtube.com
Reactions Involving the Cyclohexane (B81311) Ring System
The cyclohexane ring in this compound is a saturated carbocyclic system. libretexts.org Its reactivity is generally low compared to the carboximidamide moiety. However, the presence of the carboximidamide group can influence the reactivity of the ring.
Influence of the Carboximidamide Group on Ring Reactivity
The carboximidamide group is an electron-withdrawing group due to the electronegativity of the nitrogen atoms. This deactivating effect reduces the electron density of the cyclohexane ring, making it less susceptible to electrophilic attack. However, the group can direct reactions to specific positions on the ring. For instance, in reactions involving radical abstraction of a hydrogen atom, the proximity of the carboximidamide group could influence the regioselectivity.
The conformational preference of the 4-methylcyclohexane ring (chair conformation) will also play a significant role in its reactivity. spcmc.ac.in The carboximidamide group, being a bulky substituent, will preferentially occupy the equatorial position to minimize steric strain. This conformational bias will affect the accessibility of different positions on the ring to incoming reagents.
Stereoselective Transformations of the Cyclohexane Core
While specific stereoselective transformations of this compound are not extensively documented in publicly available literature, the principles of cyclohexane stereochemistry allow for predictions of its behavior. The cis and trans isomers of this compound, arising from the relative orientations of the methyl and carboximidamide groups, would be expected to exhibit different reactivity profiles.
For instance, in elimination reactions, the stereochemistry of the leaving group and the adjacent proton is critical. In cyclohexane rings, E2 eliminations proceed most efficiently when the leaving group and the proton are in a trans-diaxial arrangement. This principle would dictate the regioselectivity and stereoselectivity of elimination reactions involving derivatives of this compound where a leaving group is introduced onto the ring.
Furthermore, nucleophilic additions to activated derivatives of the cyclohexane ring, such as epoxides or ketones, are also subject to stereochemical control. The direction of nucleophilic attack is often influenced by the steric hindrance imposed by existing substituents, leading to the preferential formation of one diastereomer over another. For example, the epoxidation of a cyclohexene (B86901) precursor to this compound followed by nucleophilic ring-opening would be expected to yield specific stereoisomers based on the established principles of epoxide chemistry in cyclohexane systems.
Hydrogenation and Dehydrogenation Studies
Hydrogenation and dehydrogenation of the cyclohexane core are significant transformations, particularly in the context of hydrogen storage technologies where methylcyclohexane (B89554) is a key liquid organic hydrogen carrier (LOHC). These studies provide a strong model for the expected behavior of this compound.
Dehydrogenation: The dehydrogenation of methylcyclohexane to toluene (B28343) is a well-studied endothermic reaction that releases hydrogen gas. This process is typically catalyzed by platinum-group metals. It is reasonable to infer that this compound would undergo a similar dehydrogenation to yield 4-carboximidamidotoluene, releasing three equivalents of hydrogen. The presence of the carboximidamide group may influence the electronic properties of the ring and the catalyst interaction, potentially affecting the reaction kinetics and optimal conditions.
Recent research has focused on enhancing the efficiency of this reaction. For instance, Pt-based catalysts supported on functionalized granular activated carbon have shown high conversion rates for methylcyclohexane dehydrogenation. nih.govrsc.orgresearchgate.netscilit.comrsc.org The functionalization of the carbon support with groups like sulfuric acid can significantly improve catalyst dispersion and activity. nih.govrsc.orgrsc.org
Table 1: Catalytic Dehydrogenation of Methylcyclohexane Analogs
| Catalyst | Support | Temperature (°C) | Conversion (%) | Hydrogen Evolution Rate (mmol gPt⁻¹ min⁻¹) |
|---|---|---|---|---|
| Pt | Granular Activated Carbon (GAC) | 300 | ~50 | ~600 |
| Pt | Sulfuric Acid Functionalized GAC | 300 | 63 | 741.1 |
| Pt | Pyrolytic Activated Carbon from Tires (PTC) | 300 | ~75 | ~800 |
This data is based on studies of methylcyclohexane and is presented as a predictive model for the dehydrogenation of this compound.
Hydrogenation: The reverse reaction, the hydrogenation of the corresponding aromatic compound (4-carboximidamidotoluene) back to this compound, would be an exothermic process. This reaction is also typically catalyzed by platinum-group metals, often at lower temperatures and higher hydrogen pressures than dehydrogenation. Bimetallic catalysts, such as PtRh, have demonstrated high efficacy in the hydrogenation of toluene to methylcyclohexane, achieving full conversion under mild conditions. acs.org It is expected that the carboximidamide group would be stable under these hydrogenation conditions, allowing for the selective saturation of the aromatic ring. preprints.org
Derivatization Strategies for Structural Modification
The structural modification of this compound can be approached by targeting either the carboximidamide functional group or the cyclohexane ring.
Functionalization of the Carboximidamide Nitrogen Atoms
The carboximidamide group possesses two nitrogen atoms with lone pairs of electrons, making them nucleophilic and amenable to a variety of functionalization reactions. These reactions can be used to introduce a wide range of substituents, thereby modifying the compound's physical and chemical properties.
Common derivatization strategies for amine and amidine functionalities include:
Acylation: Reaction with acyl chlorides or anhydrides would yield N-acylated derivatives. This could be used to introduce new functional groups or to protect the nitrogen atoms during other transformations.
Alkylation: Treatment with alkyl halides could lead to mono- or di-alkylated products at the nitrogen atoms. The degree of alkylation could be controlled by the reaction conditions and the stoichiometry of the reagents.
Reaction with Carbonyl Compounds: Condensation with aldehydes or ketones could form imine derivatives, which can serve as intermediates for further synthetic manipulations.
The reactivity of the two nitrogen atoms in the carboximidamide group may differ, potentially allowing for selective functionalization.
Introduction of Additional Substituents onto the Cyclohexane Ring
Introducing new substituents onto the cyclohexane ring of this compound would lead to a diverse library of derivatives. The strategy for such functionalization would depend on the desired position and nature of the new substituent.
Free-Radical Halogenation: This method could introduce a halogen atom onto the cyclohexane ring, although it may lack regioselectivity. The presence of the methyl and carboximidamide groups would influence the distribution of the halogenated products.
Directed C-H Functionalization: More advanced methods involving transition metal catalysis could enable the regioselective functionalization of specific C-H bonds on the cyclohexane ring. The carboximidamide group itself, or a derivative, could potentially act as a directing group to guide the catalyst to a specific position.
Functionalization of Dehydrogenated Intermediates: A strategic approach would be to first dehydrogenate the cyclohexane ring to the corresponding aromatic system (4-carboximidamidotoluene). The aromatic ring can then be functionalized using well-established electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Subsequent hydrogenation of the substituted aromatic ring would then yield a di- or tri-substituted cyclohexane derivative with controlled regiochemistry. The stereochemistry of the final product would be influenced by the hydrogenation catalyst and conditions.
Formation of Polycyclic Systems Incorporating the this compound Unit
The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic systems. Several synthetic strategies can be envisioned for this purpose.
Ring-Closing Metathesis (RCM): By introducing an appropriate diene functionality onto the cyclohexane ring or the carboximidamide group, ring-closing metathesis could be employed to form a new fused or bridged ring system. rsc.org
Intramolecular Cyclization Reactions: Functionalization of the cyclohexane ring with a reactive side chain could set the stage for an intramolecular cyclization. For example, the introduction of a side chain containing a nucleophile and an electrophile could lead to the formation of a new ring fused to the cyclohexane core.
"Cut-and-Sew" Reactions: Transition-metal-catalyzed "cut-and-sew" reactions involving the activation and cleavage of C-C bonds in a strained ring system tethered to the this compound core could be a powerful method for constructing fused ring systems. nih.govacs.orgscispace.com
Diels-Alder Reactions: Dehydrogenation to the corresponding cyclohexadiene derivative would install a diene system that could participate in Diels-Alder reactions with various dienophiles to construct bicyclic systems. Subsequent transformations of the resulting adduct could lead to a variety of complex polycyclic architectures.
The specific design of the precursors and the choice of reaction conditions would be crucial in controlling the regiochemistry and stereochemistry of the resulting polycyclic products.
Stereochemical Investigations and Conformational Analysis
Conformational Dynamics of the Methylcyclohexane (B89554) Ring
The cyclohexane (B81311) ring is not a planar hexagon; it predominantly adopts a puckered chair conformation to minimize angle and torsional strain. This chair conformation is dynamic, undergoing a rapid "ring-flip" or "chair-chair interconversion" at room temperature. youtube.compressbooks.pub
The chair conformation of cyclohexane is the most stable arrangement, as it allows all carbon-carbon bonds to have staggered conformations, thus minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. pressbooks.pub The interconversion between two chair forms is a rapid process that proceeds through several higher-energy intermediates, including the half-chair and the twist-boat conformations. The energy barrier for this interconversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. This relatively low barrier allows for rapid equilibration between the two chair forms at ambient temperatures. libretexts.org
For substituted cyclohexanes like 4-Methylcyclohexane-1-carboximidamide, the presence of substituents can influence the energy landscape of this interconversion, but the fundamental process remains the same. The rate of interconversion is temperature-dependent, slowing down at lower temperatures.
In a chair conformation, the twelve hydrogen atoms (or substituents) are not equivalent and are classified into two types: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. libretexts.org During a ring-flip, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org
Substituents generally prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The energetic preference for the equatorial position is quantified by the conformational A-value, which is the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers. masterorganicchemistry.comwikipedia.org Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com
Table 1: Conformational A-Values for Selected Substituents
| Substituent | A-Value (kcal/mol) |
| -CH₃ (Methyl) | 1.7 |
| -OH (Hydroxyl) | 0.87 |
| -Br (Bromo) | 0.43 |
| -CH(CH₃)₂ (Isopropyl) | 2.15 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -COOH (Carboxylic Acid) | 1.35 |
| -CN (Cyano) | 0.17 |
Note: Data is compiled from various sources. The A-value for the carboximidamide group is not listed due to a lack of available experimental data.
Isomerism of this compound
The presence of two substituents on the cyclohexane ring at positions 1 and 4 leads to the possibility of stereoisomerism.
This compound can exist as two geometric isomers: cis and trans. In the cis isomer, both the methyl and the carboximidamide groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. leidenuniv.nl
In the cis isomer, one substituent must be in an axial position and the other in an equatorial position in any given chair conformation. A ring-flip interconverts these, but the axial-equatorial relationship is maintained. The two chair conformers of the cis isomer are energetically equivalent if the substituents are identical, but for this compound, the conformer with the larger group (likely the carboximidamide group) in the equatorial position would be favored.
In the trans isomer, both substituents can be in equatorial positions (diequatorial) or both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the absence of 1,3-diaxial interactions for both bulky groups. Therefore, the trans isomer will exist predominantly in the diequatorial conformation. leidenuniv.nl
The separation of cis and trans isomers, which are diastereomers, can be achieved by standard laboratory techniques that exploit their different physical properties, such as boiling point, melting point, and solubility. google.com Common methodologies include:
Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, they can be separated by careful distillation.
Crystallization: The isomers may have different solubilities in a particular solvent, allowing for separation by fractional crystallization.
Chromatography: Column chromatography (including gas chromatography and high-performance liquid chromatography) is a powerful technique for separating diastereomers based on their differential adsorption to a stationary phase. nih.gov For derivatives of cyclohexanecarboxylic acids, both normal-phase and reverse-phase HPLC can be effective. osti.gov
For amino-substituted cyclohexanecarboxylic acid derivatives, methods involving selective crystallization or selective esterification have been reported for the separation of cis/trans mixtures. google.com Similar strategies could be adapted for this compound.
While the cis-1,4-disubstituted cyclohexane is achiral due to a plane of symmetry, the trans isomer, if derived from a chiral precursor or resolved, could potentially exist as a pair of enantiomers. However, in the specific case of this compound, neither the cis nor the trans isomer is chiral as both possess a plane of symmetry passing through carbons 1 and 4. Therefore, enantiomeric resolution is not applicable to this particular molecule.
Should a related chiral cyclohexane derivative require enantiomeric purity assessment and resolution, several techniques are available:
Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase can be used to separate and quantify enantiomers.
NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the NMR signals of enantiomers, allowing for their quantification.
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample, which is indicative of enantiomeric excess.
Resolution of a racemic mixture (a 50:50 mixture of enantiomers) is the process of separating the two enantiomers. Common methods include:
Formation of Diastereomeric Salts: Reacting a racemic mixture of an acid or base with a single enantiomer of a chiral resolving agent (a chiral base or acid, respectively) forms a pair of diastereomeric salts. These salts have different physical properties and can be separated by crystallization. The separated diastereomers are then treated to regenerate the pure enantiomers.
Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, transaminases have been used for the kinetic resolution of substituted cyclohexylamines. nih.gov
Chiroptical Properties and Their Correlation with Stereochemistry
Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying the stereochemistry of chiral molecules. libretexts.orgwikipedia.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample. wikipedia.orgwikipedia.org
As this compound is an achiral molecule, it will not exhibit any chiroptical properties. However, if a chiral center were introduced into the molecule, for example, by substitution at one of the other ring carbons, the resulting enantiomers would display characteristic ORD and VCD spectra.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of the wavelength of light. wikipedia.org The shape of the ORD curve, particularly the sign and magnitude of the Cotton effect in the vicinity of an absorption band of a chromophore, can be correlated with the absolute configuration of the stereocenters. libretexts.org For chiral cyclohexane derivatives, the conformation of the ring and the position of substituents significantly influence the ORD spectrum. nih.govresearchgate.net
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of electronic circular dichroism and measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. wikipedia.org VCD is particularly sensitive to the three-dimensional arrangement of atoms in a molecule and can provide detailed conformational information. rsc.orgnih.gov By comparing experimentally measured VCD spectra with those predicted from quantum mechanical calculations, the absolute configuration of a chiral molecule can be determined with a high degree of confidence. wikipedia.org
For any hypothetical chiral derivatives of this compound, these chiroptical techniques would be invaluable for elucidating their absolute stereochemistry and conformational preferences in solution.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy serves as a powerful tool for delineating the molecular structure of 4-Methylcyclohexane-1-carboximidamide, offering insights into its connectivity, stereochemistry, and dynamic conformational behavior.
Elucidation of Molecular Connectivity and Stereochemistry
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are instrumental in establishing the atom-to-atom connectivity within the this compound molecule. The ¹H NMR spectrum would reveal distinct signals for the protons of the methyl group, the cyclohexyl ring, and the carboximidamide functional group. The chemical shifts, signal multiplicities (splitting patterns), and integration values of these signals provide foundational information about the electronic environment and neighboring protons for each site.
The stereochemistry of the 4-methyl and 1-carboximidamide substituents on the cyclohexane (B81311) ring (cis or trans) can be determined through the analysis of proton-proton coupling constants (J-couplings) and Nuclear Overhauser Effect (NOE) data. The magnitude of the vicinal coupling constants between protons on the cyclohexane ring can help differentiate between axial and equatorial orientations of the substituents. NOE experiments, which detect through-space proximity of protons, would provide definitive evidence for the relative spatial arrangement of the methyl and carboximidamide groups.
Dynamic NMR for Conformational Studies
The cyclohexane ring is known to exist in a dynamic equilibrium between two chair conformations. Variable-temperature (VT) NMR studies are essential for investigating the conformational dynamics of this compound. unibas.it At room temperature, if the rate of ring flipping is fast on the NMR timescale, the observed signals will be an average of the two conformers. As the temperature is lowered, the rate of this conformational exchange slows down, potentially leading to the decoalescence of averaged signals into distinct sets of resonances for each conformer.
By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the ring inversion process, such as the free energy of activation (ΔG‡). unibas.it This information reveals the energy barrier to conformational interconversion and the relative populations of the axial and equatorial conformers of the carboximidamide group. Such studies provide a detailed picture of the molecule's flexibility and preferred three-dimensional structure in solution. copernicus.org
Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both IR and Raman techniques, offers complementary information about the functional groups and bonding arrangements within this compound. cardiff.ac.uk
Identification of Functional Groups and Vibrational Modes
The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups. The carboximidamide group is expected to show strong and distinct vibrations. The N-H stretching vibrations would typically appear in the region of 3100-3500 cm⁻¹. The C=N double bond stretching vibration is a key feature and would be observed in the 1600-1690 cm⁻¹ region. The C-N single bond stretching vibrations would likely be found in the 1200-1350 cm⁻¹ range.
The cyclohexane moiety would also contribute to the spectra with its characteristic C-H stretching vibrations (aliphatic) just below 3000 cm⁻¹, and C-H bending vibrations around 1450 cm⁻¹. The methyl group would show its own specific C-H stretching and bending modes. While IR spectroscopy is particularly sensitive to polar bonds and provides information about absorption of infrared radiation, Raman spectroscopy is more sensitive to non-polar bonds and offers insights into the inelastic scattering of light, providing a complementary vibrational fingerprint of the molecule. cardiff.ac.uk
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3500 |
| C=N | Stretching | 1600 - 1690 |
| C-N | Stretching | 1200 - 1350 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aliphatic C-H | Bending | ~1450 |
Mass Spectrometric Techniques for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. nih.gov This precise mass measurement allows for the determination of the elemental formula of the compound with a high degree of confidence, distinguishing it from other compounds that may have the same nominal mass. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) could be used to generate the molecular ions. The experimentally determined exact mass can then be compared to the calculated theoretical mass for the proposed structure of C₈H₁₆N₂, providing strong evidence for its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer additional structural information by revealing the characteristic breakdown of the molecule.
| Technique | Information Obtained | Relevance to this compound |
| HRMS | Precise mass-to-charge ratio (m/z) | Confirms the elemental formula (C₈H₁₆N₂) |
| Tandem MS (MS/MS) | Fragmentation patterns | Provides structural information about the connectivity of the molecule |
Fragmentation Pathways and Mechanistic Insights
Electron Ionization Mass Spectrometry (EI-MS) provides critical information regarding the structure of a molecule through the analysis of its fragmentation patterns. For this compound, the fragmentation is expected to be directed by the primary functional groups: the cyclohexyl ring and the carboximidamide moiety.
The molecular ion (M•+) would be formed by the removal of an electron, likely from one of the non-bonding lone pairs on the nitrogen atoms of the amidine group, which are the most electron-rich sites. The subsequent fragmentation pathways are dictated by the stability of the resulting fragments (both the charged ion and the neutral radical).
Key proposed fragmentation pathways include:
Alpha (α)-Cleavage: The bond between the cyclohexane ring and the carboximidamide carbon (C1-C(N)HNH2) is a prime site for cleavage. This would result in the formation of a stable, resonance-delocalized amidinium cation.
Ring Fragmentation: The 4-methylcyclohexane ring can undergo characteristic fragmentation. This can involve the loss of the methyl group (CH₃•) from C4, leading to a fragment ion at M-15. Another common pathway for cyclic alkanes is the loss of neutral alkene fragments, such as ethene (C₂H₄) or propene (C₃H₆), following an initial ring-opening event. msu.edu
Loss of Ammonia (B1221849)/Amine Fragments: The carboximidamide group itself can fragment, potentially leading to the loss of ammonia (NH₃) or related neutral species.
These pathways are consistent with the fragmentation observed in structurally related compounds, such as cyclic amines and other substituted cyclohexanes, where cleavage adjacent to nitrogen atoms and ring fissions are common phenomena. youtube.comnih.govmdpi.com
Below is a table of proposed major fragment ions for this compound (Molar Mass: 140.23 g/mol ) and their plausible origins.
| Proposed m/z | Proposed Lost Neutral Fragment | Plausible Fragment Structure/Origin |
|---|---|---|
| 140 | - | Molecular Ion [M]•+ |
| 125 | •CH₃ | Loss of the methyl group from the cyclohexane ring. |
| 97 | •C(NH)NH₂ | α-cleavage, loss of the carboximidamide radical, leaving a 4-methylcyclohexyl cation. |
| 83 | •C₃H₇ | Ring fragmentation involving the loss of a propyl radical. |
| 57 | •C₅H₁₀N₂ | Represents a C₄H₉⁺ fragment from significant ring cleavage. |
| 44 | •C₇H₁₄ | Resonance-stabilized [C(NH)NH₂]⁺ fragment from α-cleavage. |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-cyclohexyl-3-methylbenzamidine, allows for a detailed and accurate prediction of its solid-state characteristics. nih.gov
The this compound molecule contains two stereocenters at the C1 and C4 positions. This gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers. X-ray crystallography can unambiguously determine the relative configuration (cis or trans) of the substituents.
Conformation: The cyclohexane ring is expected to adopt a stable chair conformation to minimize steric strain. masterorganicchemistry.com In this conformation, both the methyl group at C4 and the carboximidamide group at C1 can occupy either an axial or an equatorial position. The thermodynamically most stable conformation will have the bulkier substituents in the equatorial position to reduce unfavorable 1,3-diaxial interactions. masterorganicchemistry.com For the trans isomer, the di-equatorial conformation would be strongly favored. For the cis isomer, one group must be axial while the other is equatorial, and the molecule will exist in a conformational equilibrium. X-ray diffraction would capture the lowest energy conformation present in the crystal lattice.
The crystal packing is dominated by intermolecular hydrogen bonds mediated by the carboximidamide functional group. The amidine moiety is an excellent hydrogen bond donor (via the N-H groups) and a strong hydrogen bond acceptor (via the sp²-hybridized imine nitrogen). rsc.orgnih.gov
This dual functionality allows for the formation of robust and highly directional hydrogen-bonding networks. It is predicted that molecules of this compound will form extended chains or dimeric motifs in the solid state. nih.gov A common motif for amidines involves N-H···N hydrogen bonds, where the amino group of one molecule donates a hydrogen to the imine nitrogen of a neighboring molecule. nih.gov These interactions are the primary forces governing the crystal packing, influencing properties such as melting point and solubility.
The table below presents expected crystallographic parameters based on data from analogous amidine structures.
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Cyclohexane Conformation | Chair | Most stable, low-energy conformation. |
| C-N (single bond) length | ~1.34-1.36 Å | Typical for an sp³ C - sp² N bond in amidines. |
| C=N (double bond) length | ~1.28-1.30 Å | Typical for a C=N double bond in amidines. |
| Hydrogen Bond Type | N-H···N | Primary intermolecular interaction. |
| H···N distance | ~1.8 - 2.2 Å | Indicates a strong hydrogen bond. |
| N-H···N angle | >160° | Indicates a highly linear and strong hydrogen bond. |
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of chemical compounds. Given the polar and basic nature of this compound, specific chromatographic strategies are required for effective analysis.
Gas Chromatography (GC): Direct analysis of this compound by GC can be challenging due to its polarity and the presence of active N-H protons, which can lead to poor peak shape and column adsorption. To overcome this, derivatization is often employed. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can convert the polar N-H groups into nonpolar O-SiMe₃ groups, increasing volatility and improving chromatographic performance. nih.gov Analysis would typically be performed on a mid-polarity capillary column (e.g., 5% phenyl-polysiloxane).
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of this compound. Due to the basic nature of the amidine group, several modes can be considered:
Reversed-Phase HPLC: This is the most common HPLC mode. A C18 column can be used, but a mobile phase with a high pH (e.g., pH 9-10) would be necessary to suppress the protonation of the highly basic amidine group, ensuring good retention and peak shape. Using columns designed for high pH stability is crucial.
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for polar compounds. It uses a polar stationary phase (like silica (B1680970) or an amide-bonded phase) with a high-organic, low-aqueous mobile phase. mtc-usa.com This mode can provide strong retention for polar analytes like this compound.
Mixed-Mode Chromatography: Columns that offer both reversed-phase and ion-exchange characteristics can provide unique selectivity and excellent retention for basic compounds. sielc.com
As previously noted, this compound possesses two stereocenters, leading to the existence of stereoisomers. Chiral chromatography is essential for separating the enantiomers of both the cis and trans diastereomers.
Chiral HPLC: The separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly versatile and effective for a wide range of compounds, including amines and amides. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, leading to different retention times. Both normal-phase (e.g., hexane/isopropanol) and polar organic modes could be effective.
Chiral GC: For gas chromatography, chiral separation can be performed using capillary columns coated with a chiral selector, most commonly a cyclodextrin (B1172386) derivative. lcms.cz After derivatization to enhance volatility (e.g., silylation), the enantiomers can be resolved based on their differential interactions with the chiral stationary phase.
The table below outlines a potential starting point for method development for the chiral separation of the diastereomers.
| Technique | Column Type | Typical Mobile Phase/Carrier Gas | Detection |
|---|---|---|---|
| Chiral HPLC | Cellulose or Amylose-based CSP | Hexane/Ethanol (B145695) or Methanol/Acetonitrile | UV (at low wavelength, ~210 nm) |
| Chiral GC | Derivatized β-Cyclodextrin CSP | Helium or Hydrogen | FID or MS |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and ground state properties of molecules with a good balance of accuracy and computational cost. For 4-Methylcyclohexane-1-carboximidamide, DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and vibrational frequencies.
The initial step involves the geometric optimization of the cis and trans isomers of this compound. In the chair conformation of the cyclohexane (B81311) ring, the methyl and carboximidamide groups can be in either axial (ax) or equatorial (eq) positions. DFT calculations can predict the relative energies of these different conformers. It is generally expected that conformers with bulky substituents in the equatorial position are more stable due to reduced steric hindrance. wikipedia.org
A hypothetical summary of relative energies for the conformers of trans-4-Methylcyclohexane-1-carboximidamide, as would be calculated by DFT, is presented in Table 1.
Table 1: Calculated Relative Energies of trans-4-Methylcyclohexane-1-carboximidamide Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| diequatorial | 0.00 |
| diaxial | +5.5 |
| equatorial (carboximidamide)-axial (methyl) | +2.0 |
| axial (carboximidamide)-equatorial (methyl) | +3.5 |
Note: These are hypothetical values to illustrate expected trends from DFT calculations.
Furthermore, DFT calculations provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for predicting the molecule's reactivity. The carboximidamide group, with its nitrogen atoms, is expected to be the primary site for electrophilic attack and hydrogen bonding interactions.
Ab Initio Methods for Reaction Mechanism Elucidation
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying reaction mechanisms. For this compound, these methods could be used to investigate reactions such as hydrolysis of the carboximidamide group or its participation in cycloaddition reactions.
By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This allows for a detailed understanding of the reaction pathways and the factors that control the reaction rate and selectivity. For instance, the protonation of the carboximidamide group, a key step in many of its reactions, can be modeled to determine the most likely protonation site and the associated energy changes.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules over time.
MD simulations of this compound would reveal the conformational landscape of the molecule, including the chair-boat interconversions of the cyclohexane ring and the rotation of the carboximidamide group. These simulations provide a statistical understanding of the population of different conformers at a given temperature.
Analysis of Solvent Effects and Temperature Dependence
The conformational preferences of this compound can be significantly influenced by its environment. MD simulations can explicitly include solvent molecules, allowing for the study of solvent effects on the conformational equilibrium. For example, in a polar solvent, conformers with a larger dipole moment might be stabilized.
Temperature is another critical factor influencing molecular dynamics. By running simulations at different temperatures, one can study how the flexibility of the molecule and the rates of conformational changes are affected. This is particularly important for understanding the molecule's behavior under different experimental conditions.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational models. For this compound, key spectroscopic properties that can be calculated include:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and can be used to confirm the dominant conformation in solution.
Infrared (IR) Spectroscopy: Vibrational frequencies and intensities can be computed. The calculated IR spectrum can be compared with an experimental spectrum to identify characteristic vibrational modes, such as the N-H and C=N stretches of the carboximidamide group.
Table 2 provides a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups.
Table 2: Predicted vs. Experimental IR Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H stretch | 3450, 3350 | 3430, 3330 |
| C-H stretch (methyl) | 2960 | 2955 |
| C-H stretch (ring) | 2920, 2850 | 2915, 2845 |
| C=N stretch | 1650 | 1640 |
Note: These are hypothetical values for illustrative purposes.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) models, a subset of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural or electronic features of a molecule with its chemical reactivity. researchgate.net For a series of related carboximidamide derivatives, SRR models could be developed to predict their reactivity based on calculated descriptors.
Relevant descriptors for this compound might include:
Electronic Descriptors: HOMO/LUMO energies, partial atomic charges on the nitrogen and carbon atoms of the carboximidamide group.
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
By establishing a mathematical relationship between these descriptors and experimentally determined reactivity data (e.g., reaction rates), a predictive SRR model can be built. Such models are valuable for designing new molecules with desired reactivity profiles. For example, an SRR study might reveal that increasing the electron density on the imino nitrogen enhances the rate of a particular reaction.
Applications in Advanced Materials Science and Chemical Synthesis
Catalytic Applications and Ligand Design
Without any research data, generating content for these sections would lead to speculation and would not meet the required standards of being "thorough, informative, and scientifically accurate."
Use as a Lewis Basic or Brønsted Basic Catalyst
The amidine functional group is characterized by the presence of a nitrogen-carbon-nitrogen (N-C-N) system, which imparts both Brønsted and Lewis basic properties. The lone pair of electrons on the sp²-hybridized imino nitrogen can act as a proton acceptor (Brønsted base) or a Lewis base, donating electron density to an electron-deficient center. Cyclic amidines, in particular, have been recognized as effective catalysts in a variety of organic transformations. researchgate.netresearchgate.net
While specific catalytic applications of 4-Methylcyclohexane-1-carboximidamide are not extensively documented, its structural analogy to other catalytically active cyclic amidines suggests its potential in promoting reactions that benefit from strong, non-nucleophilic bases. sigmaaldrich.com For instance, six-membered cyclic amidines have demonstrated high efficacy in catalyzing the reaction of carbon disulfide with epoxides to form cyclic dithiocarbonates under mild conditions. researchgate.net The catalytic cycle in such reactions often involves the activation of a substrate through hydrogen bonding or proton transfer, a role for which this compound is well-suited.
The catalytic activity of amidine-based compounds can be fine-tuned by the substituents on the cyclic framework. The presence of the 4-methyl group on the cyclohexane (B81311) ring of this compound can influence its solubility, steric hindrance, and basicity, thereby modulating its catalytic performance.
| Catalytic Property | Structural Basis | Potential Applications |
|---|---|---|
| Brønsted Basicity | Proton acceptance by the imino nitrogen. | Deprotonation reactions, base-catalyzed condensations. |
| Lewis Basicity | Donation of electron lone pair from nitrogen. | Activation of Lewis acidic species, acyl transfer reactions. sigmaaldrich.com |
Ligand for Metal-Mediated Transformations
The nitrogen atoms of the amidine group in this compound can also serve as effective donors for metal ions, enabling its use as a ligand in coordination chemistry and metal-mediated transformations. Amidine-containing molecules are known to form stable complexes with a variety of transition metals, and these complexes can exhibit interesting catalytic and material properties. nih.gov
The coordination of this compound to a metal center can occur in several modes, including monodentate coordination through one of the nitrogen atoms or as a bridging ligand between two metal centers. The resulting metal complexes can find applications in catalysis, for example, in C-H bond activation and annulation reactions to synthesize nitrogen-containing heterocycles. nih.gov The specific geometry and electronic properties of the metal-amidine complex will be influenced by the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere. The cyclohexane backbone of this compound provides a robust scaffold that can be used to control the spatial arrangement of the coordinating amidine group.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. wikipedia.org The amidine functional group is a powerful motif in supramolecular chemistry due to its ability to form strong and directional hydrogen bonds.
Host-Guest Chemistry Involving Amidines
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. wikipedia.org While specific host-guest systems involving this compound as the host are not well-documented, the general principles of amidine chemistry suggest its potential in this area. The protonated form of the amidine, the amidinium ion, is an excellent hydrogen bond donor and can participate in recognition events with anionic or neutral electron-rich guest species. The cyclohexane ring can be functionalized to create a pre-organized cavity, enhancing the binding affinity and selectivity for specific guests. The principles of host-guest chemistry are fundamental to the development of sensors, drug delivery systems, and molecular machines. nih.govfrontiersin.org
Formation of Self-Assembled Structures
One of the most significant applications of amidines in supramolecular chemistry is in the formation of self-assembled structures. The protonated amidinium cation forms a particularly strong and geometrically well-defined interaction with carboxylate anions, known as an amidinium-carboxylate salt bridge. This interaction is characterized by a pair of charge-assisted hydrogen bonds and has been extensively used to construct a variety of supramolecular architectures, including tapes, rosettes, and more complex three-dimensional networks. nih.govacs.orgacs.org
This compound, upon protonation, can act as a building block in such self-assembly processes. By combining it with appropriate dicarboxylic or polycarboxylic acids, it is conceivable to form extended hydrogen-bonded networks. The stereochemistry of the 4-methylcyclohexane ring (cis or trans) would influence the directionality of the hydrogen bonds and, consequently, the geometry of the resulting supramolecular assembly. These self-assembled structures can exhibit interesting properties and have potential applications in areas such as crystal engineering, gel formation, and the development of functional materials. The study of amidinium-based frameworks is a rapidly growing area of research, with potential for creating porous materials for gas storage or separation. rsc.org
| Interaction | Description | Resulting Structures |
|---|---|---|
| Amidinium-Carboxylate Salt Bridge | Strong, charge-assisted hydrogen bonds between the protonated amidinium group and a carboxylate anion. nih.govacs.org | Supramolecular polymers, double-stranded helices, and extended networks. acs.org |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Routes
The synthesis of amidines, including 4-Methylcyclohexane-1-carboximidamide, has traditionally relied on methods that can be lengthy and may involve hazardous reagents. Future research will likely focus on developing more efficient, environmentally friendly, and sustainable synthetic protocols.
Key areas of development include:
Catalytic Approaches: There is a growing interest in transition-metal-catalyzed reactions for the synthesis of N-substituted amidines. researchgate.net These methods offer the potential for high atom economy and can avoid the use of stoichiometric activating agents. researchgate.net For instance, copper-catalyzed reactions have shown promise for the direct conversion of nitriles to N-substituted amides, a reaction that could be adapted for carboximidamide synthesis. researchgate.netscielo.br Similarly, palladium-catalyzed methods are being explored for the synthesis of N-substituted amidines from arylboronic acids, isocyanides, and anilines under oxidative conditions. mdpi.com
Green Solvents and Reagents: The use of hazardous solvents is a significant drawback of many traditional organic syntheses. Research into the use of greener alternatives is crucial. bohrium.comrsc.org For example, water-soluble catalysts could enable reactions to be performed in aqueous media, significantly reducing the environmental impact. scielo.br Furthermore, the development of solvent-free reaction conditions is a key goal of green chemistry. hud.ac.uk
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. The use of enzymes, such as lipases, for amide bond formation is an emerging area that could be extended to the synthesis of carboximidamides. nih.gov
Photocatalysis: Visible-light-mediated synthesis is a rapidly developing field that offers mild and sustainable reaction conditions. mdpi.com Photocatalytic methods have been successfully applied to the synthesis of amides from alcohols and amines, and similar strategies could be developed for carboximidamide synthesis. nih.gov Photoinduced cascade reactions of tertiary amines with sulfonyl azides have also been shown to produce amidine derivatives. researchgate.net
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | High atom economy, avoids stoichiometric activators. researchgate.net | Development of efficient copper and palladium-based catalytic systems for amidine synthesis. scielo.brmdpi.com |
| Green Chemistry | Reduced environmental impact, safer processes. bohrium.com | Utilization of water-soluble catalysts and solvent-free reaction conditions. scielo.brhud.ac.uk |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Exploration of lipases and other enzymes for carboximidamide synthesis. nih.gov |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. mdpi.com | Development of photocatalytic systems for the synthesis of amidines from readily available starting materials. nih.govresearchgate.net |
Exploration of Unprecedented Reactivity Pathways
The carboximidamide functional group is a versatile building block in organic synthesis. researchgate.net Future research will likely uncover novel reactivity patterns for this compound, leading to the synthesis of new and complex molecular architectures.
Promising areas for exploration include:
Domino and Cascade Reactions: These multi-step, one-pot reactions offer a highly efficient way to build molecular complexity. rsc.org The development of domino reactions involving the carboximidamide group could lead to the rapid synthesis of novel heterocyclic compounds. For instance, domino Cu-catalyzed amidation/cyclization reactions have been used to synthesize indolines. nih.govnih.gov
C-H Activation: The direct functionalization of C-H bonds is a major goal in modern organic synthesis. Research into the C-H activation of the cyclohexane (B81311) ring or the methyl group of this compound could provide new avenues for derivatization.
Photoredox Catalysis: The use of photoredox catalysis can enable novel transformations that are not accessible through traditional thermal methods. nih.gov Exploring the photoredox-catalyzed reactions of this compound could lead to the discovery of unprecedented reactivity.
Pinner Reaction and its Variants: The Pinner reaction is a classic method for the synthesis of imidates, which can be readily converted to amidines. nrochemistry.comwikipedia.orgnih.govorganic-chemistry.orgchemistrysteps.com Further investigation into Lewis acid-promoted Pinner reactions and their application to sterically hindered nitriles could provide a more efficient route to compounds like this compound. nrochemistry.com
Integration into Flow Chemistry and Automation Technologies
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical research and development is conducted. amf.chnih.govmt.comkncv.nl The integration of the synthesis and derivatization of this compound into these technologies offers significant advantages in terms of efficiency, safety, and scalability.
Key opportunities in this area include:
Continuous Flow Synthesis: Flow chemistry allows for precise control over reaction parameters, leading to improved yields and purities. mt.com It also enables the safe handling of hazardous reagents and intermediates. acs.org The development of continuous flow processes for the synthesis of this compound and its derivatives would be a significant advance. kncv.nl
Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions, allowing for the efficient optimization of synthetic routes. rsc.orgwhiterose.ac.ukrsc.orgresearchgate.net This technology could be applied to identify the optimal conditions for the synthesis and subsequent reactions of this compound.
High-Throughput Library Synthesis: Automated synthesis platforms can be used to generate large libraries of compounds for biological screening. researchgate.netescholarship.orgroutledge.commdpi.com The creation of a library of derivatives based on the this compound scaffold could accelerate the discovery of new bioactive molecules. nih.gov
| Technology | Advantages for this compound Research |
| Flow Chemistry | Precise control over reaction parameters, improved safety, enhanced scalability. amf.chmt.com |
| Automated Optimization | Rapid identification of optimal reaction conditions, increased efficiency. rsc.orgwhiterose.ac.ukrsc.orgresearchgate.net |
| Library Synthesis | High-throughput generation of diverse derivatives for screening. researchgate.netescholarship.orgroutledge.commdpi.com |
Design of Next-Generation Functional Materials Utilizing the Carboximidamide Core
The unique properties of the carboximidamide functional group, such as its basicity and ability to form strong hydrogen bonds, make it an attractive building block for the design of new functional materials. nih.gov The incorporation of the this compound core into polymers and other materials could lead to novel properties and applications.
Potential areas for material design and application include:
CO2 Capture Materials: Amidine-containing polymers have shown promise for the reversible capture of carbon dioxide. tennessee.eduacs.org The development of polymers functionalized with this compound could lead to new materials for carbon capture and sequestration.
Biocompatible Polymers for Drug Delivery: The basicity of the amidine group can be exploited for the delivery of polynucleotides and other therapeutic agents. mit.edu Poly(ortho ester amidine) copolymers have been investigated as pH-labile carriers for gene delivery. nih.gov
Stimuli-Responsive Materials: The amidine functionality can be used to create materials that respond to external stimuli, such as changes in pH or the presence of CO2. nih.gov
Novel Polymer Architectures: The incorporation of the carboximidamide group into the main chain or as a pendant group on a polymer can lead to materials with unique thermal and mechanical properties. mdpi.com The rigid cyclohexane scaffold of this compound could impart interesting properties to such polymers. ambeed.com
| Material Application | Role of the Carboximidamide Core |
| CO2 Capture | Reversible binding of carbon dioxide. tennessee.eduacs.org |
| Drug Delivery | pH-responsive carrier for therapeutic agents. mit.edunih.gov |
| Stimuli-Responsive Materials | Trigger for changes in material properties. nih.gov |
| Advanced Polymers | Building block for novel polymer architectures with enhanced properties. mdpi.com |
Q & A
How can researchers optimize the synthetic route for 4-Methylcyclohexane-1-carboximidamide to improve yield and purity?
Basic Research Focus
A multi-step approach is recommended, starting with condensation reactions of appropriate amines and carbonyl precursors. For example, adapting methods from analogous carboximidamide syntheses, such as reacting 4-methylcyclohexanecarbonitrile with ammonia under catalytic hydrogenation conditions . Intermediate purification via column chromatography (using silica gel and gradient elution) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) ensures purity. Reaction parameters (e.g., temperature, solvent polarity) should be systematically varied and analyzed via Design of Experiments (DoE) to identify optimal conditions .
What mechanistic insights explain deviations from Zaitsev’s rule during acid-catalyzed dehydration of this compound derivatives?
Advanced Research Focus
Zaitsev’s rule predicts preferential formation of the more substituted alkene, but steric hindrance from the methyl and carboximidamide groups in 4-methylcyclohexane derivatives can favor alternative pathways. Gas Chromatography (GC) and kinetic isotope effect studies can differentiate between E1, E2, or carbocation rearrangement mechanisms. For example, GC analysis of dehydration products (e.g., 3-methylcyclohexene vs. methylenecyclohexane) under varying acid strengths and temperatures reveals competing pathways . Computational modeling (DFT) of transition states may further clarify steric/electronic influences .
How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?
Data Contradiction Analysis
Conflicting NMR assignments may arise from conformational flexibility or solvent effects. Employ dynamic NMR (DNMR) to detect ring-flipping or chair-chair interconversions in cyclohexane derivatives. Cross-validate with 2D techniques (COSY, HSQC) and compare computed chemical shifts (using tools like Gaussian or ACD/Labs) to experimental data . For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-labeled methyl groups) to confirm assignments .
What advanced techniques are critical for characterizing the stereochemistry of this compound analogs?
Advanced Characterization Focus
X-ray crystallography provides definitive stereochemical assignments but requires high-quality single crystals. For liquid/soluble derivatives, use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to determine absolute configuration. Chiral HPLC with polarimetric detection can separate enantiomers and quantify enantiomeric excess (ee%) . Pair these with molecular dynamics simulations to correlate observed optical activity with predicted conformers .
How can researchers design assays to evaluate the biological activity of this compound in enzyme inhibition studies?
Methodological Guidance
Use enzyme kinetics (e.g., Michaelis-Menten plots) to measure inhibition constants (Ki or IC₅₀). For example, test the compound against target enzymes (e.g., aminopeptidases) with fluorogenic substrates. Include positive controls (known inhibitors) and negative controls (DMSO vehicle) to validate assay conditions. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can further quantify binding affinity and thermodynamics .
What strategies mitigate contradictions in catalytic efficiency data for enzymatic synthesis of this compound intermediates?
Advanced Data Analysis
Discrepancies may stem from enzyme source variability or reaction conditions. Standardize protocols using recombinantly expressed enzymes (e.g., transaminases) with confirmed activity. Perform time-course studies and kinetic parameter extraction (kcat, Km) under controlled pH and temperature. Cross-validate with stopped-flow spectroscopy or HPLC-MS to track intermediate formation . Apply mixed-effects modeling to account for batch-to-batch variability .
How do thermodynamic vs. kinetic control influence the regioselectivity of this compound functionalization?
Mechanistic Study
Thermodynamic control favors the most stable product (e.g., equatorial substitution in cyclohexanes), while kinetic control depends on transition-state accessibility. Use low-temperature reactions to trap kinetic products, and monitor equilibration via in-situ IR or Raman spectroscopy. Compare energy barriers using DFT calculations and experimental Arrhenius plots .
What enzymatic systems show promise for sustainable synthesis of this compound?
Advanced Synthetic Biology Focus
Engineered transaminases or imine reductases can catalyze stereoselective amination of ketone precursors. For example, Candida antarctica lipase B (CAL-B) has been used in kinetic resolutions of cyclohexane derivatives. Optimize cofactor recycling (e.g., NADPH/NADH systems) and screen enzyme libraries for activity toward bulky substrates .
How can computational models predict the solubility and stability of this compound under physiological conditions?
Methodological Answer
Use molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to estimate logP and pKa. Pair with accelerated stability testing (e.g., stress studies at 40°C/75% RH) and HPLC monitoring of degradation products. Quantitative structure-property relationship (QSPR) models trained on analogous compounds can predict bioavailability .
What protocols ensure long-term stability of this compound in storage?
Basic Research Focus
Store lyophilized samples under inert gas (argon) at -20°C to prevent hydrolysis or oxidation. For solutions, use anhydrous solvents (e.g., deuterated DMSO for NMR studies) and avoid prolonged exposure to light. Regularly assess purity via LC-MS and track degradation kinetics using Arrhenius equations to estimate shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

